molecular formula C12H22O11 B569556 2-O-β-D-Galactopyranosyl-D-glucopyranose CAS No. 16790-30-0

2-O-β-D-Galactopyranosyl-D-glucopyranose

Cat. No.: B569556
CAS No.: 16790-30-0
M. Wt: 342.297
InChI Key: HIWPGCMGAMJNRG-ABXHMFFYSA-N
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Description

Historical Perspectives on β-Linked Disaccharides in Carbohydrate Chemistry

The understanding of disaccharides is deeply rooted in the history of organic chemistry and biochemistry. Early chemists in the 19th century began to unravel the composition of sugars, recognizing them as carbohydrates. The concept of monosaccharides as the basic building blocks and disaccharides as two linked units emerged from hydrolysis experiments.

The development of methods for synthesizing disaccharides with specific linkages has been a long-standing challenge and a major focus of carbohydrate chemistry. Early chemical synthesis methods were often complex and lacked stereoselectivity. A significant breakthrough came with the application of enzymes in carbohydrate synthesis. The discovery and harnessing of enzymes like β-galactosidase, which naturally hydrolyze β-galactosides, opened up new avenues for creating these linkages with high specificity through a process called transglycosylation. nih.govnih.gov This enzymatic approach, where the enzyme transfers a galactose unit from a donor to an acceptor molecule (like glucose), has become a cornerstone for the synthesis of various β-linked disaccharides, including 2-O-β-D-Galactopyranosyl-D-glucopyranose. nih.govoup.com The evolution of our understanding of the β-galactosidase mechanism, from its hydrolytic function to its synthetic capabilities, represents a pivotal chapter in the history of glycobiology. nih.govacs.org

Significance and Research Trajectories for this compound

The significance of this compound in modern research is multifaceted, with trajectories extending into food science, microbiology, and analytical chemistry.

Detailed Research Findings:

A primary area of investigation for this disaccharide is its potential as a prebiotic . Prebiotics are non-digestible food ingredients that beneficially affect the host by selectively stimulating the growth and/or activity of one or a limited number of bacteria in the colon. Research has shown that galactooligosaccharides (GOS), a group to which this compound belongs, can act as prebiotics. mdpi.com Studies have explored the impact of this specific disaccharide on the gut microbiota , with findings suggesting it can be utilized by beneficial bacteria. nih.gov For instance, recent research has highlighted the discovery of novel enzymes in human gut bacteria that specifically target β-1,2-galactooligosaccharides, indicating a co-evolutionary relationship and the potential for these sugars to shape the gut microbial ecosystem. amanote.comvitaminretailer.com The fermentation of such oligosaccharides by gut bacteria leads to the production of short-chain fatty acids (SCFAs), which are known to have numerous health benefits. acs.org

In the realm of enzymology , the synthesis of this compound is a key model reaction for studying the transglycosylation activity of β-galactosidases. nih.gov Researchers have investigated the reaction conditions, such as temperature and pH, to optimize the yield of this specific isomer. nih.gov These studies contribute to a deeper understanding of enzyme mechanisms and pave the way for the industrial production of specific oligosaccharides. oup.com

Furthermore, in analytical chemistry , purified this compound serves as a crucial standard for the identification and quantification of this and related compounds in complex mixtures. nih.gov Its distinct structure allows for clear differentiation from other lactose (B1674315) isomers using techniques like NMR spectroscopy and mass spectrometry. nih.gov

Interactive Data Table: Properties of this compound

PropertyValueSource
IUPAC Name β-D-galactopyranosyl-(1→2)-D-glucopyranose nih.gov
Molecular Formula C₁₂H₂₂O₁₁ slideshare.net
Molecular Weight 342.30 g/mol slideshare.net
CAS Number 16790-30-0 scbt.com
Glycosidic Linkage β(1→2) nih.gov
Monosaccharide Units D-Galactose, D-Glucose nih.gov

Properties

CAS No.

16790-30-0

Molecular Formula

C12H22O11

Molecular Weight

342.297

IUPAC Name

(3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9-,10-,11?,12+/m1/s1

InChI Key

HIWPGCMGAMJNRG-ABXHMFFYSA-N

SMILES

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O

Synonyms

(3R,4S,5S,6R)-6-(Hydroxymethyl)-3-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,4,5-triol

Origin of Product

United States

Structural and Stereochemical Characterization of 2 O β D Galactopyranosyl D Glucopyranose

Elucidation of the β-(1→2) Glycosidic Linkage

The connectivity and stereochemistry of the glycosidic bond are fundamental to the identity of a disaccharide. In 2-O-β-D-Galactopyranosyl-D-glucopyranose, the linkage is defined as β-(1→2), indicating that the anomeric carbon (C1) of a β-D-galactopyranose unit is connected to the hydroxyl group at the C2 position of a D-glucopyranose unit. chegg.comlibretexts.org

The elucidation of such a linkage is typically achieved through a combination of chemical and spectroscopic methods:

Hydrolysis: Acid-catalyzed hydrolysis of the disaccharide breaks the glycosidic bond, yielding the constituent monosaccharides. For the specified compound, this would yield D-galactose and D-glucose, which can be identified and quantified using techniques like gas chromatography-mass spectrometry (GC-MS).

Methylation Analysis: This classical method involves methylating all free hydroxyl groups, hydrolyzing the glycosidic linkage, and then identifying the partially methylated monosaccharide products. For a (1→2) linkage, the glucose unit would show a free hydroxyl at the C2 position, identifying it as the site of linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Modern structural elucidation relies heavily on 1D and 2D NMR techniques. slu.se Key evidence comes from:

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows long-range (2-3 bond) correlations between protons and carbons. A correlation between the anomeric proton (H1') of the galactose unit and the C2 carbon of the glucose unit provides direct evidence for the (1→2) linkage.

Nuclear Overhauser Effect (NOE): NOE correlations (observed in NOESY or ROESY spectra) indicate through-space proximity between protons. An NOE between the anomeric proton (H1') of galactose and a proton on the glucose ring (specifically H2) would confirm the linkage site.

Coupling Constants: The magnitude of the coupling constant between the anomeric proton and its adjacent proton (³J(H1',H2')) is indicative of the anomeric configuration. For a β-linkage, the H1' and H2' protons are typically in a trans-diaxial relationship, resulting in a large coupling constant (typically 7-9 Hz).

Through these methods, the structure is unequivocally identified as having a β-configuration at the anomeric carbon of the galactose unit linked to the C2 position of the glucose unit. chegg.comyoutube.com

Conformational Dynamics and Energetic Considerations

The flexibility of the disaccharide is primarily due to rotation around the glycosidic bonds and the puckering of the pyranose rings. These dynamics are crucial for its interaction with other molecules, such as enzymes.

Analysis of Torsion Angles (Φ, Ψ, Ω)

The relative orientation of the two monosaccharide rings is described by torsion angles (also called dihedral angles) around the glycosidic linkage. dalalinstitute.comgonzaga.edu For a (1→2) linkage, the key torsion angles are:

Φ (phi): Defined by the atoms O5'-C1'-O2-C2. It describes the rotation around the C1'-O2 bond.

Ψ (psi): Defined by the atoms C1'-O2-C2-C3. It describes the rotation around the O2-C2 bond.

The omega (Ω) torsion angle is used to describe rotation around the C5-C6 bond and is relevant for (1→6) linkages, but not typically the primary descriptor for (1→2) linkages. wikipedia.org

Interactive Table 1: Representative Low-Energy Glycosidic Torsion Angles for β-(1→2) Linked Disaccharides (based on sophorose data)

ConformerTorsion Angle Φ (degrees)Torsion Angle Ψ (degrees)Relative Energy (kcal/mol)
Global Minimum~-65~-450.0
Local Minimum~-70~155> 1.0

Note: These values are illustrative and based on computational models of the related compound sophorose. Actual values may vary.

Ring Conformations and Flexibility

The six-membered pyranose rings of both galactose and glucose are not planar. They adopt puckered conformations to minimize angle and torsional strain. wikipedia.orgyoutube.com The most stable and common conformation for both D-glucopyranose and D-galactopyranose is the ⁴C₁ chair conformation. wikipedia.orgacs.org In this conformation, the bulky substituents (hydroxyl groups and the -CH₂OH group) are preferentially located in equatorial positions to minimize steric hindrance, with the notable exception of the axial hydroxyl at C4 in galactose.

The exact shape of the ring can be described quantitatively by Cremer-Pople puckering parameters (Q, θ, and φ). nih.govchemrxiv.org While the ⁴C₁ chair is the dominant conformation, other forms like the boat (B), skew (S), half-chair (H), and envelope (E) conformations exist as higher-energy intermediates during ring interconversion. wikipedia.orgacs.org Computational studies show that the energy barrier to convert from the stable ⁴C₁ chair to other conformations is significant. acs.org

Interactive Table 2: Idealized Puckering Parameters for Pyranose Ring Conformations

ConformationDescriptionθ (degrees)φ (degrees)
⁴C₁ Chair0Variable
¹C₄ Chair (alternate)180Variable
E₅ Envelope (C5 out of plane)54.760
⁵E Envelope (C5 out of plane)125.3240
¹S₃ Skew9030
B₂,₅ Boat9090

Source: Based on general principles of pyranose ring puckering. nih.gov

Anomeric States and Mutarotation Equilibria in Solution

Because the D-glucopyranose unit in this compound has a hemiacetal group at its anomeric carbon (C1), it is classified as a reducing sugar. vaia.comlibretexts.org This hemiacetal can reversibly open to form a transient open-chain aldehyde structure when dissolved in an aqueous solution. masterorganicchemistry.comlibretexts.org

This ring-opening and closing process allows for the interconversion of the stereochemistry at the anomeric carbon (C1) of the glucose residue. This phenomenon is known as mutarotation , where the α-anomer and the β-anomer equilibrate. wikipedia.orgbyjus.com This change can be monitored by observing the specific optical rotation of the solution over time, which will change from the initial value of a pure anomer to a final, stable value representing the equilibrium mixture. masterorganicchemistry.comyoutube.com

For D-glucose, the equilibrium mixture in water at room temperature consists of approximately 36% of the α-anomer and 64% of the β-anomer, with a negligible amount of the open-chain form. libretexts.orgkhanacademy.org The β-anomer is generally more stable because its anomeric hydroxyl group is in the equatorial position, which is sterically favored. khanacademy.org

While specific equilibrium ratios for this compound are not detailed in the searched literature, it will undergo mutarotation to establish a similar equilibrium between its α- and β-anomeric forms with respect to the glucose unit.

Interactive Table 3: Anomeric Equilibrium Data for D-Glucose in Water

AnomerInitial Specific RotationEquilibrium Specific RotationPercentage at Equilibrium
α-D-glucopyranose +112.2°+52.7°~36%
β-D-glucopyranose +18.7°+52.7°~64%

Source: Data for D-glucose, provided as a reference for the principle of mutarotation. wikipedia.orglibretexts.org

Synthetic Methodologies for 2 O β D Galactopyranosyl D Glucopyranose and Its Analogs

Chemical Glycosylation Approaches

Chemical synthesis of oligosaccharides relies on the coupling of a glycosyl donor, a sugar with a leaving group at the anomeric position, and a glycosyl acceptor, a sugar with a free hydroxyl group. wikipedia.org The success of this coupling is highly dependent on a multitude of factors, including the choice of donor and acceptor, the protecting groups employed, and the activation method. d-nb.inforsc.org

Strategies for Regioselective and Stereoselective β-(1→2) Glycosidic Bond Formation

The formation of a 1,2-trans-glycosidic bond, such as the β-linkage in the target molecule, is often facilitated by neighboring group participation. wikipedia.org This occurs when a protecting group at the C-2 position of the glycosyl donor assists in the departure of the anomeric leaving group, forming a cyclic intermediate that shields the α-face and directs the incoming acceptor to attack from the β-face.

The selection of an appropriate glycosyl donor and acceptor is paramount for a successful glycosylation. The donor must possess a suitable leaving group at the anomeric carbon, such as a halide (in the Koenigs-Knorr reaction), a trichloroacetimidate, or a thioglycoside. wikipedia.orgresearchgate.net The acceptor, in this case a D-glucopyranose derivative, must have a free hydroxyl group at the C-2 position.

The Koenigs-Knorr reaction , one of the oldest glycosylation methods, typically utilizes a glycosyl halide as the donor and a heavy metal salt, such as silver carbonate or silver oxide, as a promoter. wikipedia.org The Helferich modification employs mercury salts as promoters. wikipedia.orgresearchgate.net For the synthesis of β-(1→2) linked disaccharides, a suitably protected galactosyl bromide can be condensed with a glucose acceptor that has a free hydroxyl at the C-2 position. researchgate.netcdnsciencepub.com

Trichloroacetimidate donors are highly reactive and are activated under acidic conditions, often using a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.govacs.org These donors are known for their ability to form glycosidic bonds with high yields and stereoselectivity. nih.gov

Thioglycoside donors are valued for their stability, which allows for extensive protecting group manipulations, and their activation under specific conditions using thiophilic promoters like N-iodosuccinimide (NIS) in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH). researchgate.netresearchgate.netnih.gov This allows for orthogonal glycosylation strategies where different types of donors can be selectively activated in the same reaction mixture. nih.gov

The reactivity of both the donor and the acceptor plays a crucial role in the stereochemical outcome of the glycosylation. d-nb.inforsc.orgsemanticscholar.orgresearchgate.net The concept of "armed" and "disarmed" glycosyl donors, introduced by Fraser-Reid, highlights how the electronic properties of protecting groups influence reactivity. wikipedia.org Donors with electron-donating groups (e.g., benzyl (B1604629) ethers) are considered "armed" and are more reactive, while those with electron-withdrawing groups (e.g., acyl esters) are "disarmed" and less reactive. wikipedia.org

Protecting groups do more than just mask reactive functional groups; they profoundly influence the stereochemical outcome of glycosylation reactions. researchgate.netnih.gov For the synthesis of 1,2-trans-glycosides like the target β-linked disaccharide, a participating protecting group at the C-2 position of the galactosyl donor is crucial. wikipedia.orgnih.gov Acyl groups, such as acetyl (Ac) or benzoyl (Bz), are commonly used for this purpose. wikipedia.orgnih.gov These groups form a dioxolenium ion intermediate that blocks the α-face, leading to exclusive β-glycosylation. researchgate.net

Conversely, non-participating groups, such as benzyl (Bn) ethers, at the C-2 position are typically used for the synthesis of 1,2-cis-glycosides. nih.gov The strategic placement of protecting groups on the acceptor molecule is also critical for achieving regioselectivity. To direct glycosylation to the C-2 hydroxyl of glucose, other hydroxyl groups must be masked. This often involves a series of protection and deprotection steps. For instance, a 4,6-O-benzylidene acetal (B89532) can be used to protect the C-4 and C-6 hydroxyls, while the C-3 and anomeric hydroxyls can be protected with other groups that can be selectively removed. pearson.comalchemyst.co.uk

Donor TypeAcceptor TypePromoter/ActivatorStereoselectivityReference(s)
Glycosyl HalideAlcoholSilver Carbonate1,2-trans (with C-2 participating group) wikipedia.org
Glycosyl TrichloroacetimidateAlcoholTMSOTfHigh β-selectivity nih.gov
ThioglycosideAlcoholNIS/TfOHHigh β-selectivity (with C-2 participating group) researchgate.netnih.gov

Protective Group Chemistry in Oligosaccharide Assembly

The synthesis of a specific disaccharide like 2-O-β-D-Galactopyranosyl-D-glucopyranose requires a sophisticated protecting group strategy to ensure that only the desired hydroxyl groups react. nih.govnsf.gov This involves the use of orthogonal protecting groups, which can be removed under different conditions without affecting others. nsf.gov

For the glucose acceptor, achieving a free hydroxyl group exclusively at the C-2 position is a primary challenge. A common strategy involves using a starting material like methyl α-D-glucopyranoside and selectively protecting the C-3, C-4, and C-6 hydroxyls. For example, the C-4 and C-6 positions can be protected as a benzylidene acetal, and the C-3 position can be protected with a group that can be removed later. pearson.comalchemyst.co.uk Alternatively, regioselective deprotection strategies can be employed on a fully protected glucose derivative. nsf.gov

The galactosyl donor must be protected in a way that facilitates β-glycosylation. As mentioned, this typically involves an acyl group at the C-2 position. The other hydroxyl groups (C-3, C-4, and C-6) are usually protected with "permanent" protecting groups like benzyl ethers, which are stable under various reaction conditions and can be removed at the end of the synthesis by hydrogenolysis. nsf.gov

Advanced Glycosylation Reaction Technologies (e.g., Use of Novel Promoters)

Research continues to yield novel promoters and activation methods to improve the efficiency and stereoselectivity of glycosylation. nih.gov These include the use of new metal catalysts and organocatalysts. For instance, certain cobalt-based catalysts have been shown to promote the synthesis of 1,2-trans glycosides. amanote.com The development of one-pot glycosylation strategies, where sequential glycosylation steps are performed in a single reaction vessel, has also streamlined the synthesis of complex oligosaccharides. rsc.org This often relies on the differential reactivity of various glycosyl donors. researchgate.net

Chemoenzymatic and Enzymatic Synthesis Approaches

Enzymes offer a powerful alternative to chemical synthesis due to their high regio- and stereoselectivity, often eliminating the need for complex protecting group manipulations.

Chemoenzymatic synthesis combines the flexibility of chemical methods with the precision of enzymatic catalysis. acs.org For example, a chemically synthesized acceptor molecule can be glycosylated using a specific glycosyltransferase. nih.gov This approach can be particularly useful for creating analogs of natural oligosaccharides.

Enzymatic synthesis can be achieved through two main routes: the use of glycosyltransferases or the reverse action of glycosidases.

Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from an activated sugar nucleotide donor (e.g., UDP-galactose) to an acceptor molecule. nih.gov For the synthesis of the target disaccharide, a β-1,2-galactosyltransferase would be ideal, although the availability of such specific enzymes can be a limitation. However, some galactosyltransferases have shown broad acceptor specificity and can be used to galactosylate various positions on a glucose acceptor. nih.govmerckmillipore.com

Glycosidases , such as β-galactosidase, normally cleave glycosidic bonds but can be used in reverse (transglycosylation) under high substrate concentrations to form them. mdpi.comnih.govmdpi.com For example, β-galactosidase from various sources can transfer a galactose unit from a donor like lactose (B1674315) or o-nitrophenyl-β-D-galactopyranoside to a glucose acceptor. mdpi.comnih.gov The regioselectivity of this process can be influenced by the source of the enzyme and the reaction conditions. cdnsciencepub.com While often less specific than glycosyltransferases, this method can be a practical approach for generating various disaccharides.

Enzyme TypeDonorAcceptorProduct LinkageReference(s)
β-(1,4)-GalactosyltransferaseUDP-GalactoseGlucoseβ-(1→4) nih.govmerckmillipore.com
β-Galactosidase (transglycosylation)LactoseGlucoseMixture including β-(1→2), β-(1→3), β-(1→4), β-(1→6) mdpi.comcdnsciencepub.com

Enzyme Selection and Engineering for β-Galactopyranosyl Transfer

The enzymatic synthesis of galacto-oligosaccharides (GOS), including this compound, is primarily achieved through the transgalactosylation activity of β-galactosidases (EC 3.2.1.23). nih.gov These enzymes catalyze the transfer of a D-galactosyl unit from a donor, typically lactose, to an acceptor molecule. csic.es While their primary industrial application is the hydrolysis of lactose in dairy products, their ability to form new glycosidic bonds is harnessed for GOS production. nih.govcsic.es

The choice of enzyme is critical as its origin influences the yield and the types of glycosidic linkages formed in the GOS mixture. csic.esresearchgate.net β-galactosidases from various microbial sources, including bacteria, fungi, and yeasts, are widely used. researchgate.netnih.gov For instance, enzymes from Aspergillus oryzae and Bacillus circulans are common biocatalysts for GOS synthesis. nih.govcore.ac.uk Enzymes from Bifidobacterium species are of particular interest as they tend to form β(1→3) and β(1→6) linkages and are not typically inhibited by the presence of glucose or galactose, which are byproducts of the reaction. csic.es

Table 1: Selected β-Galactosidases for Transgalactosylation

Enzyme SourceEnzyme NameKey Characteristics/FindingsReference
Geobacillus stearothermophilusBgaB (and mutants R109K, R109V, R109W)Mutants showed improved transgalactosylation yield for GOS production. The R109W mutant was the most efficient. nih.gov
Bifidobacterium bifidumβ-galactosidase (e.g., Saphera®)Shows a tendency to form β(1→3) linkages. Not inhibited by glucose or galactose. csic.es
Aspergillus oryzaeβ-galactosidaseWidely used for GOS synthesis; reaction kinetics are highly dependent on lactose concentration and temperature. nih.gov
Bacillus circulansβ-galactosidase (e.g., Biolactase™)Effective in producing GOS with yields up to 41% (w/w) of total carbohydrates. core.ac.uk
Sulfolobus solfataricusRecombinant β-galactosidaseThermostable enzyme with maximal activity at 85°C, suitable for reactions at high temperatures. researchgate.net

Substrate Scope and Reaction Conditions for Biocatalytic Production

The biocatalytic production of this compound is part of a complex mixture of galacto-oligosaccharides synthesized via transgalactosylation. The composition and yield of these products are highly dependent on the substrate scope and reaction conditions. csic.esresearchgate.net

The primary substrate for industrial GOS production is lactose, which serves as the galactose donor. nih.gov The acceptor molecule is typically another lactose molecule, glucose, or the growing oligosaccharide chain. However, the substrate scope for the acceptor can be broader. For example, studies have shown that β-galactosidases can transfer galactose to other carbohydrates like trehalose, leading to the formation of novel galactosyl-trehalose derivatives. acs.org This demonstrates the potential for creating a variety of disaccharide and oligosaccharide structures by selecting different acceptor molecules.

Reaction conditions such as substrate concentration, temperature, and pH must be carefully optimized to favor the transgalactosylation reaction over the competing hydrolysis reaction. researchgate.net

Substrate Concentration: High initial lactose concentrations (e.g., 40-60% w/w) are generally used to promote transgalactosylation, as this increases the availability of acceptor molecules relative to water. nih.gov

Temperature: The optimal temperature varies depending on the enzyme source. For β-galactosidase from Aspergillus oryzae, temperatures between 40°C and 55°C have been studied, showing a complex interplay between temperature and lactose concentration on GOS yield and productivity. nih.gov Thermostable enzymes, like the one from Sulfolobus solfataricus, can operate at much higher temperatures (up to 85°C), which allows for higher lactose solubility and can favor synthesis. researchgate.netnih.gov

pH: The optimal pH is also enzyme-specific. For instance, β-galactosidases from Bacillus circulans and Aspergillus oryzae function optimally at an acidic pH of 4.5, while those from Kluyveromyces lactis and Bifidobacterium bifidum prefer a more neutral pH of 6.5. acs.org

By controlling these parameters, the synthesis of specific oligosaccharides can be maximized. For example, using β-galactosidase from B. circulans with a 400 g/L lactose solution, a maximum GOS yield of 165 g/L was achieved at 50% lactose conversion. core.ac.uk

Table 2: Reaction Conditions for Biocatalytic GOS Production

Enzyme SourceSubstrate(s)TemperaturepHKey OutcomeReference
Aspergillus oryzaeLactose (40-60% w/w)40 - 55°CNot specifiedHighest yield of 29 g GOS/100 g lactose at 50% (w/w) lactose and 47.5°C. nih.gov
Bacillus circulansLactose (400 g/L)Not specifiedNot specifiedMaximum GOS yield of 165 g/L (41% w/w). core.ac.uk
Sulfolobus solfataricus (recombinant)Lactose85°C6.0GOS production increased with increasing lactose concentration. researchgate.net
Bacillus circulans / Aspergillus oryzaeLactose (25% w/v) and Trehalose (25% w/v)50°C4.5Successful synthesis of novel galactosyl-trehalose oligosaccharides. acs.org
Oryza sativa (recombinant α-glucosidase)Maltose and Ascorbic acid sodium salt37°C4.0Analogous synthesis of 8.7 g/L 2-O-α-D-glucopyranosyl-L-ascorbic acid. nih.gov

Synthesis of Modified and Derivatized Analogs for Mechanistic Studies (e.g., Fluorinated Analogs, Methylated Derivatives)

Fluorinated Analogs: The synthesis of fluorinated carbohydrates is a powerful tool for mechanistic studies. beilstein-archives.org Fluorine's high electronegativity and small size make it an effective, minimally perturbing substitute for a hydroxyl group. The synthesis of a fluorinated version of this compound would require the preparation of fluorinated monosaccharide precursors.

The introduction of fluorine into a pyranose ring is a challenging synthetic task that often requires multi-step procedures. nih.gov

Deoxyfluorination: Nucleophilic fluorinating reagents like diethylaminosulfur trifluoride (DAST) are commonly used to replace primary (at C6) or secondary (at C3, C4) hydroxyl groups with fluorine. beilstein-journals.org

Glycosylation: Once the fluorinated monosaccharide donor (e.g., a thioglycoside or glycosyl halide) is prepared, it can be coupled with a suitable acceptor to form the desired disaccharide. For instance, the synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs often involves preparing deoxyfluorinated 1,6-anhydro-2-azido-β-D-hexopyranose precursors, which are then converted to thioglycoside donors for subsequent coupling reactions. nih.govbeilstein-journals.org The synthesis of a 2-deoxy-2-fluoro-D-galactose derivative, for example, can be achieved via electrophilic addition to a glycal double bond. rsc.org

Methylated Derivatives: Methylated analogs are also valuable for mechanistic studies. The synthesis of 2'-O-methyllactose, an analog of the target compound, has been reported through chemical routes. nih.govscbt.com One strategy involves:

Preparation of 3,4,6-tri-O-acetyl-2-O-methyl-α-D-galactopyranosyl bromide from a protected D-galactopyranoside precursor.

Condensation of this glycosyl bromide with a protected glucose acceptor, such as benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside.

Subsequent deprotection (O-deacetylation and catalytic hydrogenolysis) to yield the final methylated disaccharide. nih.gov

An alternative route involves selective protection of a pre-formed disaccharide, methylation of the target hydroxyl group using methyl iodide and silver oxide, followed by removal of the protecting groups. nih.gov These synthetic analogs are crucial for elucidating the roles of specific hydroxyl groups in binding and catalysis. researchgate.netnih.gov

Table 3: Examples of Modified Carbohydrate Analogs and Synthetic Approaches

Analog TypeExample Compound/PrecursorKey Synthetic Reagent/StrategyPurposeReference
Fluorinated Analog4-deoxy-4-fluoro-d-glucopyranose derivativesDisplacement of a mesyloxy group with fluoride (B91410) (e.g., TBAF or CsF).Probe enzyme-substrate interactions. researchgate.net
Fluorinated AnalogDeoxyfluorinated 1,6-anhydro-2-azido-β-D-hexopyranoseNucleophilic fluorination with DAST.Key intermediate for synthesizing fluorinated glycosyl donors. nih.govbeilstein-journals.org
Fluorinated/Seleno Analogmethyl 4-O-(β-D-galactopyranosyl)-2-deoxy-2-fluoro-1-seleno-β-D-glucopyranosideCoupling of a D-galactosyl selenolate with a glycosyl triflate.Tools for NMR-based interaction studies (19F and 77Se reporters). rsc.org
Methylated Analog2-acetamido-2-deoxy-4-O-(2-O-methyl-β-D-galactopyranosyl)-D-glucopyranoseCondensation of a 2-O-methyl-galactopyranosyl bromide donor with a glucose acceptor.Mechanistic studies of glycosyltransferases. nih.gov
Methylated Analog2'-O-Methyl LactoseMethylation of a protected disaccharide with methyl iodide-silver oxide.Derivative for biological studies. nih.govscbt.com

Biological Recognition, Interactions, and Metabolic Fate of 2 O β D Galactopyranosyl D Glucopyranose

Enzymatic Hydrolysis and Specificity

The cleavage of the glycosidic bond in 2-O-β-D-Galactopyranosyl-D-glucopyranose is primarily accomplished by a class of enzymes known as glycoside hydrolases. The specificity of these enzymes is crucial for the targeted degradation of such disaccharides.

Characterization of Glycoside Hydrolases (e.g., β-Galactosidases, β-Glucosidases) Acting on β-(1→2) Galactopyranosyl-Glucopyranose Linkages

Glycoside hydrolases (GHs) are enzymes that catalyze the hydrolysis of glycosidic bonds. nih.gov β-Galactosidases (EC 3.2.1.23) are a major group of GHs that cleave terminal non-reducing β-D-galactose residues from various substrates. mdpi.comnih.gov These enzymes are classified into several GH families, including GH1, GH2, GH35, and GH42, based on their amino acid sequences. mdpi.com

While β-galactosidases that cleave the more common β-(1,3), β-(1,4), and β-(1,6) linkages are well-characterized, enzymes with a specific affinity for the β-(1→2) linkage are less common. mdpi.com However, the synthesis of this compound has been demonstrated through the transglycosylation activity of some β-galactosidases. rug.nl This enzymatic synthesis implies that the reverse reaction, hydrolysis of the β-(1→2) bond, is also catalyzed by these enzymes, albeit under different reaction conditions.

β-Glucosidases, another class of glycoside hydrolases, are generally specific for the hydrolysis of glucosides. However, the substrate specificity can sometimes be broad, and cross-specificity may occur. The ability of a β-glucosidase to act on a galactosyl-glucose linkage would depend on the specific enzyme's active site architecture.

Substrate Binding Site Analysis and Catalytic Mechanisms

The catalytic mechanism of retaining β-galactosidases typically involves a two-step, double-displacement reaction. nih.gov This process involves a nucleophilic attack by an enzymatic carboxylate on the anomeric carbon of the galactose residue, leading to the formation of a covalent glycosyl-enzyme intermediate. nih.gov Subsequently, a water molecule, activated by an enzymatic acid/base catalyst, attacks the anomeric carbon of this intermediate, releasing the galactose with a retained anomeric configuration. nih.gov

The specificity of a β-galactosidase for a particular glycosidic linkage is determined by the three-dimensional structure of its substrate-binding site. The arrangement of amino acid residues, including those involved in hydrogen bonding and hydrophobic interactions, dictates which linkage can be accommodated. For a β-(1→2) linkage, the active site must be able to properly orient the disaccharide to allow for the nucleophilic attack on the C1 of galactose and protonation of the glycosidic oxygen.

Microbial Degradation and Utilization as a Carbon Source

Microorganisms in various environments, such as the soil and the gut, possess a vast arsenal of enzymes for degrading complex carbohydrates to utilize them as a source of carbon and energy. researchgate.net The ability of a microbe to utilize this compound would depend on its capacity to produce enzymes that can cleave the β-(1→2) linkage.

While direct studies on the microbial degradation of this compound are limited, evidence from related compounds suggests that such degradation is feasible. For instance, sophorose (2-O-β-D-glucopyranosyl-D-glucose), a disaccharide with a similar β-(1→2) linkage, is known to be a potent inducer of cellulase in the fungus Trichoderma viride, indicating that the fungus can recognize and metabolize this linkage. nih.gov

Furthermore, sophorolipids, which are glycolipids containing a sophorose moiety, are produced by certain yeasts and can be utilized as a carbon source by other microorganisms. researchgate.netnih.gov This implies the existence of microbial enzymes capable of hydrolyzing the β-(1→2) bond within the sophorose structure. It is plausible that some microbial species, particularly those in the gut microbiota, could also utilize this compound as a carbon source through the action of specific β-galactosidases.

Interplay with Biological Recognition Systems (e.g., Lectins, Receptors)

Lectins are proteins that specifically recognize and bind to carbohydrate structures without catalytic activity. nih.gov These interactions are fundamental to a wide range of biological processes, including cell-cell recognition, cell adhesion, and immune responses. nih.gov The binding of a lectin to a carbohydrate is highly specific and is influenced by the type of monosaccharides, their anomeric configuration (α or β), and the glycosidic linkage. oup.comoup.com

The recognition of this compound by a lectin would depend on the presence of a binding site that can accommodate the specific spatial arrangement of the galactose and glucose units and the β-(1→2) linkage. Galactose-binding lectins (galectins) and glucose/mannose-binding lectins are two major families that could potentially interact with this disaccharide.

The orientation of the two sugar rings relative to each other, as defined by the β-(1→2) linkage, would be a critical determinant of binding affinity. Studies on lectin-disaccharide interactions have shown that even subtle changes in the glycosidic linkage can significantly alter binding affinity. oup.comoup.com Therefore, while it is conceivable that certain lectins could bind to this compound, the specific lectins that do so and the functional consequences of such binding remain to be elucidated.

Integration into Complex Glycoconjugates and Glycan Biosynthesis Pathways

Glycoconjugates, such as glycoproteins and glycolipids, are complex molecules where carbohydrates (glycans) are covalently attached to proteins and lipids, respectively. nih.gov The biosynthesis of these complex glycans occurs in the endoplasmic reticulum and Golgi apparatus through the sequential action of glycosyltransferases. nih.gov These enzymes transfer a specific monosaccharide from a nucleotide sugar donor to an acceptor molecule.

The incorporation of a this compound unit into a larger glycoconjugate would require a specific galactosyltransferase that can form a β-(1→2) linkage to a glucose residue within a growing glycan chain. The existence of such a specific enzyme would determine the natural occurrence of this disaccharide as a structural component of more complex carbohydrates. While various glycosidic linkages are known to exist in natural glycoconjugates, the β-(1→2) linkage between galactose and glucose is not as commonly reported as other linkages.

Mechanisms of Biological Activity of Glycosylated Derivatives (e.g., Antioxidant and Gut Microbiota Modulation)

The mechanism of antioxidant action for a glycosylated flavonoid involves the flavonoid aglycone, after the sugar moiety has been cleaved by glycosidases. The remaining hydroxyl groups on the flavonoid rings, particularly on the B ring, are crucial for donating electrons and hydrogen atoms to neutralize reactive oxygen species. nih.gov

Table 1: Factors Influencing Antioxidant Activity of Flavonoid Glycosides
Structural FeatureEffect on Antioxidant ActivityMechanism
GlycosylationGenerally decreases in vitro activityBlocks a hydroxyl group, reducing hydrogen-donating capacity.
Aglycone Structure (after hydrolysis)Increases activityPresence of free hydroxyl groups on the B ring enhances radical scavenging.
SolubilityGlycosylation can increase solubilityMay improve bioavailability and access to cellular compartments.

Oligosaccharides, including derivatives of this compound, can act as prebiotics, modulating the composition and activity of the gut microbiota. mdpi.comtandfonline.comnih.gov These non-digestible oligosaccharides pass through the upper gastrointestinal tract and are fermented by beneficial bacteria in the colon, such as Bifidobacterium and Lactobacillus. scielo.br

This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate. mdpi.com SCFAs have numerous health benefits, including providing an energy source for colonocytes, maintaining the integrity of the gut barrier, and exerting anti-inflammatory and immunomodulatory effects. mdpi.com The modulation of the gut microbiota by these oligosaccharides can therefore contribute to improved gut health and the prevention of chronic diseases. mdpi.comscielo.br

Table 2: Effects of Oligosaccharide Fermentation by Gut Microbiota
MetaboliteProducing Bacteria (Examples)Biological Effect
AcetateBifidobacterium, LactobacillusEnergy source for peripheral tissues, substrate for butyrate production.
PropionateBacteroidetesRegulates gluconeogenesis and satiety.
ButyrateFirmicutes (e.g., Faecalibacterium)Primary energy source for colonocytes, anti-inflammatory effects.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of oligosaccharides in solution. It provides detailed information on the sequence of monosaccharide residues, the position and configuration of glycosidic linkages, and the three-dimensional conformation of the molecule.

One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectra offer initial, crucial insights into the structure of a disaccharide. The chemical shifts (δ) and coupling constants (J) of the anomeric protons and carbons are particularly diagnostic.

Anomeric Configuration : The anomeric proton (H-1) of the galactose residue is a key indicator of the glycosidic linkage's configuration. A relatively large coupling constant (³J(H1,H2) ≈ 8 Hz) is characteristic of a trans-diaxial relationship between H-1 and H-2, which confirms the β-configuration. Conversely, an α-configuration would show a smaller coupling constant (≈ 3-4 Hz). The chemical shift of the anomeric carbon (C-1) also provides confirmatory evidence, with β-anomers typically resonating further upfield (e.g., δ 100-105 ppm) compared to α-anomers. nih.gov

Linkage Assignment : The linkage position is determined by observing the downfield shift of the carbon atom at the linkage site in the ¹³C-NMR spectrum. For this compound, the C-2 of the glucopyranose unit would be significantly deshielded (shifted downfield by ~8-10 ppm) compared to its chemical shift in a free glucose monomer. This is due to the glycosylation effect. The proton attached to the linkage carbon (H-2 of glucose) may also show a downfield shift. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Linkage and Anomeric Assignment of this compound

Atom Residue Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm) Key Information
H-1' Galactopyranosyl ~4.5 (d, J ≈ 8 Hz) - β-anomeric configuration
C-1' Galactopyranosyl - ~104 β-anomeric configuration
H-2 Glucopyranose ~3.6-3.8 - Downfield shift confirms linkage
C-2 Glucopyranose - ~79-82 Significant downfield shift confirms linkage

Note: Chemical shifts are approximate and can vary based on solvent and temperature. Data is extrapolated from principles of carbohydrate NMR spectroscopy.

COSY and TOCSY : Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically over two or three bonds (e.g., H-1 to H-2). sdsu.edu This allows for the sequential "walking" along the proton backbone of each sugar ring. Total Correlation Spectroscopy (TOCSY) extends this correlation, revealing the entire spin system of a monosaccharide residue from a single, well-resolved proton, such as the anomeric proton. princeton.eduresearchgate.net This is invaluable for assigning all the protons within the galactose and glucose units, even in regions of severe signal overlap. globalsciencebooks.info

HSQC : The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with the carbon atom to which it is directly attached. sdsu.eduresearchgate.net This allows for the confident assignment of carbon signals based on the previously assigned proton signals from COSY and TOCSY experiments.

HMBC : The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most critical for confirming the linkage position. It detects correlations between protons and carbons over two to four bonds. princeton.edusdsu.edu The definitive proof for the 1→2 linkage in this compound comes from a cross-peak between the anomeric proton of the galactose unit (H-1') and the linkage carbon of the glucose unit (C-2). This long-range correlation across the glycosidic oxygen atom provides undeniable evidence of the connectivity.

Table 2: Key 2D NMR Correlations for the Structural Elucidation of this compound

Experiment Correlating Nuclei Information Provided
COSY H-1'/H-2', H-2'/H-3', etc. J-coupled protons within each residue; confirms intra-residue connectivity.
TOCSY H-1' with H-2', H-3', H-4', H-5', H-6' Assigns all protons belonging to the galactosyl spin system.
HSQC H-1'/C-1', H-2/C-2, etc. Assigns carbon signals based on direct one-bond C-H connectivity.
HMBC H-1' / C-2 Unambiguously confirms the β-(1→2) glycosidic linkage.

| HMBC | H-1'/C-3', H-1'/C-5' | Confirms intra-residue, long-range correlations. |

Mass Spectrometry (MS) for Molecular Weight Determination and Glycosidic Cleavage Analysis

Mass spectrometry is a vital complementary technique to NMR. It provides rapid and accurate determination of molecular weight and, through tandem MS experiments, can reveal the sequence of monosaccharide units.

Electrospray ionization (ESI) is a soft ionization technique that allows large, non-volatile molecules like disaccharides to be transferred into the gas phase as intact ions with minimal fragmentation. nih.govacs.org For this compound (C₁₂H₂₂O₁₁), ESI-MS would be used to confirm the molecular weight of 342.30 g/mol . nih.gov The analysis is typically performed in positive or negative ion mode, where the molecule is detected as an adduct with a proton [M+H]⁺, a sodium ion [M+Na]⁺, a potassium ion [M+K]⁺, or in negative mode with formate [M+HCOO]⁻ or chloride [M+Cl]⁻. researchgate.netrsc.org High-resolution mass spectrometers can determine the mass with high accuracy, allowing for the confirmation of the elemental composition.

Tandem mass spectrometry (MS/MS) is used to deduce the sequence of monosaccharides and confirm the linkage type. In an MS/MS experiment, a specific precursor ion (e.g., the [M+Na]⁺ ion) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed.

The fragmentation of glycosidic bonds is the most common pathway. According to the established nomenclature, cleavage of the glycosidic bond results in B and Y ions (cleavage at the glycosidic oxygen) or C and Z ions (cleavage at the C-O bond of the aglycone). For a disaccharide composed of two hexose units, the fragmentation pattern would show losses of a hexose residue (162 Da). The presence of a Y-ion corresponding to the glucopyranose unit and a B-ion corresponding to the galactopyranosyl unit confirms the Gal-Glc sequence. Cross-ring cleavages (A and X ions) can also occur and may provide some information regarding the linkage position, although this is often less straightforward than NMR analysis. mdpi.comresearchgate.net

X-ray Crystallography of Disaccharide-Protein Complexes for Structural Insight

X-ray crystallography provides the most precise and detailed three-dimensional structural information, revealing atomic coordinates in the solid state. nih.govmemtein.com While obtaining high-quality crystals of flexible disaccharides alone can be difficult, co-crystallization with a specific carbohydrate-binding protein, such as a lectin or an enzyme, can trap the disaccharide in a single, biologically relevant conformation. escholarship.org

By analyzing the diffraction pattern of X-rays passed through the crystal, an electron density map is generated. This map allows for the precise fitting of the disaccharide structure. The resulting model provides invaluable insights into:

Ring Conformation : The exact chair, boat, or skew-boat conformation of each monosaccharide ring (e.g., ⁴C₁ chair for both pyranose rings) is established. nih.gov

Intramolecular Interactions : The presence and geometry of intramolecular hydrogen bonds, such as those that might stabilize the glycosidic linkage conformation, are clearly visualized. nih.govresearchgate.net

Protein-Carbohydrate Interactions : The specific hydrogen bonds, van der Waals forces, and hydrophobic interactions between the disaccharide and the protein's amino acid residues are detailed, explaining the basis of molecular recognition. escholarship.org

This technique offers a static, high-resolution snapshot that complements the dynamic, solution-state information provided by NMR. researchgate.net

Research Applications and Future Directions in 2 O β D Galactopyranosyl D Glucopyranose Studies

Development of Enzyme Substrates and Inhibitors for Glycosidase Profiling and Activity Assessment

The study of glycoside hydrolases (GHs), enzymes that cleave glycosidic bonds, is fundamental to understanding numerous biological processes. universiteitleiden.nl The development of specific substrates and inhibitors is crucial for profiling the activity of these enzymes. universiteitleiden.nlnih.gov 2-O-β-D-Galactopyranosyl-D-glucopyranose and its derivatives serve as important tools in this area.

Furthermore, modifications of this disaccharide can produce potent and specific enzyme inhibitors. Mechanism-based inhibitors are designed to react covalently with the enzyme's active site, leading to irreversible inactivation. acs.org For example, introducing fluorine atoms, such as in 2-deoxy-2-fluoroglycosides, can slow down enzymatic reactions, allowing the accumulation of a stable glycosyl-enzyme intermediate and effectively inhibiting the enzyme. acs.org By using the this compound scaffold, researchers can design inhibitors targeted at specific galactosidases or transglycosidases, aiding in the assessment of their activity and biological function. nih.gov Activity-based protein profiling (ABPP) utilizes such probes to monitor the functional state of entire enzyme families in complex biological samples, providing a powerful layer of functional proteomic information. nih.govresearchgate.net

Table 1: Examples of Glycosidase Classes and Their Relevance

Glycosidase ClassFunctionRelevance to this compound
β-GlucosidasesHydrolyze β-D-glucosidic linkages. universiteitleiden.nlThe glucopyranose unit of the compound can interact with these enzymes.
β-GalactosidasesHydrolyze terminal β-D-galactose residues.The galactopyranose unit makes it a potential substrate or inhibitor for this class.
Glycoside Hydrolases (GHs)A broad class of enzymes that break down complex carbohydrates. nih.govThe compound serves as a tool to study the specificity and activity of various GH families. nih.gov

Molecular Probes for Investigating Carbohydrate-Protein Interactions and Glycosylation Pathways

Carbohydrate-protein interactions are fundamental to a vast array of biological events, including cell signaling, immune response, and pathogenesis. nih.gov Molecular probes are essential for deciphering these complex interactions. This compound can be chemically modified to create probes for studying proteins that recognize specific disaccharide structures, such as lectins and glycosidases.

These interactions are often mediated by a combination of hydrogen bonds and CH/π stacking interactions between the carbohydrate and aromatic amino acid residues (like tryptophan or tyrosine) in the protein's binding site. mdpi.comchemrxiv.org The specific orientation and linkage of the sugar units determine the binding affinity and selectivity. nih.gov By modifying this compound with reporter tags (e.g., fluorescent labels or biotin), researchers can create molecular probes to:

Identify and isolate novel carbohydrate-binding proteins.

Quantify binding affinities and kinetics using techniques like Nuclear Magnetic Resonance (NMR). rsc.org

Visualize the localization of specific glycans or their binding partners within cells and tissues.

These probes are also valuable for investigating glycosylation pathways. Glycosylation, the enzymatic process of attaching glycans to proteins or lipids, creates a vast diversity of structures known as glycoconjugates. nih.gov By introducing labeled disaccharide probes into cellular systems, it may be possible to trace their uptake and incorporation into more complex glycans, providing insights into the enzymes and pathways involved.

Building Blocks for Complex Oligosaccharide and Glycoconjugate Synthesis

The chemical synthesis of complex oligosaccharides and glycoconjugates is a challenging but vital field for advancing glycobiology. glyco-world.com These complex molecules are required for studying their roles in health and disease. umsl.edu Simple, well-defined disaccharides like this compound serve as crucial building blocks in the multi-step synthesis of these larger structures. umsl.edubiosynth.com

The synthesis of oligosaccharides requires a strategic approach involving the protection of certain hydroxyl groups while leaving others available for glycosylation. glyco-world.com The this compound unit can be prepared with specific protecting groups, making it a versatile glycosyl donor or acceptor for creating more complex chains. Its unique β(1→2) linkage can be incorporated into synthetic targets that mimic naturally occurring glycans or to create novel structures for therapeutic or diagnostic purposes.

These synthetic glycoconjugates are used to:

Develop vaccines, where specific carbohydrate antigens are conjugated to carrier proteins.

Create tools for understanding how pathogens bind to host cells.

Synthesize glycan arrays for high-throughput screening of carbohydrate-binding proteins.

Reference Standards in Glycomics and Glycobiological Research

In the fields of glycomics and glycobiology, which involve the comprehensive study of the entire set of glycans (the glycome) in an organism, analytical accuracy is paramount. High-purity carbohydrate standards are essential for the calibration of analytical instruments and the validation of methods. biosynth.combiosynth.com this compound is commercially available as a high-purity reference standard. biosynth.comscbt.com

It is used in various analytical techniques, including:

High-Performance Liquid Chromatography (HPLC): As a standard to determine the retention time for identifying and quantifying the compound in complex mixtures, such as hydrolysates of natural products.

Mass Spectrometry (MS): To confirm the molecular weight (342.30 g/mol ) and fragmentation patterns of the disaccharide, aiding in its structural elucidation in unknown samples. scbt.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: As a reference for chemical shift assignments to verify the structure and stereochemistry of synthetic or isolated compounds.

The availability of this compound as a reliable standard ensures the consistency and comparability of data across different laboratories, which is crucial for advancing glycobiological research.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₂₂O₁₁ scbt.com
Molecular Weight 342.30 g/mol scbt.com
Exact Mass 342.116 g/mol
CAS Number 16790-30-0 scbt.com

Potential for Biocatalytic Applications in Glycoscience and Bioproduct Development

Biocatalysis, the use of enzymes to perform chemical transformations, offers a green and highly specific alternative to traditional chemical synthesis. The enzymatic synthesis of this compound itself is an example of a biocatalytic application. β-galactosidases can catalyze the transglycosylation reaction, transferring a galactose unit from a donor like lactose (B1674315) to glucose, forming the desired β(1→2) linkage under specific conditions.

The potential for this compound in bioproduct development extends to its role as a prebiotic. Prebiotics are substrates that are selectively utilized by host microorganisms, conferring a health benefit. The specific glycosidic bond in this compound may resist digestion by human enzymes in the upper gastrointestinal tract, allowing it to reach the colon where it can be fermented by beneficial gut bacteria. This suggests potential applications in the development of functional foods and nutraceuticals designed to modulate the gut microbiota.

Future research may focus on harnessing enzymes that specifically recognize and act upon the β(1→2) linkage for the production of novel bioproducts. This could involve using the disaccharide as a starting material for the enzymatic synthesis of more complex oligosaccharides with tailored functionalities for applications in medicine and biotechnology.

Q & A

Basic Research Questions

Q. What is the structural configuration of 2-O-β-D-Galactopyranosyl-D-glucopyranose, and how does it differ from lactose?

  • Methodological Answer : The compound features a β(1→2) glycosidic bond between galactose and glucose, distinguishing it from lactose (β(1→4) linkage). Structural confirmation requires NMR analysis (e.g., δ values in D2O for ¹H/¹³C spectra) and mass spectrometry (e.g., MALDI TOF-MS for molecular weight validation). Lactose (4-O-β-D-galactopyranosyl-D-glucopyranose) is a positional isomer but shares the same monosaccharide units .

Q. What are the standard laboratory methods for synthesizing this compound?

  • Methodological Answer : Enzymatic synthesis using glycosyltransferases (e.g., FUT5) with GDP-fucose as a donor substrate is common. Reaction conditions include 37°C incubation in Tris-HCl buffer (pH 7.5) with MnCl₂ as a cofactor. Chemical synthesis may involve regioselective glycosylation with acetyl or benzoyl protecting groups to direct bond formation .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Assign stereochemistry via ¹H (δ 1–6 ppm) and ¹³C (δ 60–110 ppm) chemical shifts in D2O .
  • MALDI TOF-MS : Validate molecular weight (e.g., calculated vs. observed m/z for [M+Na]⁺ ions) .
  • HPLC : Purify using semi-preparative columns (e.g., amide HILIC) with 65–70% acetonitrile/10 mM ammonium formate gradients .

Advanced Research Questions

Q. How can researchers mitigate regioselectivity challenges during synthesis to minimize byproducts?

  • Methodological Answer :

  • Enzymatic Specificity : Use FUT5 or other fucosyltransferases to ensure α(1→2) linkage formation over competing β-linkages .
  • Protecting Groups : Employ t-butyloxycarbonyl (Boc) or trifluoroacetyl groups to block undesired hydroxyl sites during chemical synthesis .
  • Purification : Optimize Biogel P-2 size-exclusion chromatography and HPLC conditions to isolate target compounds from side products .

Q. How do thermodynamic parameters (e.g., ΔrH°) inform the hydrolytic stability of this compound?

  • Methodological Answer : Hydrolysis studies using calorimetry (e.g., ΔrH° = 0.44 ± 0.11 kJ/mol for lactose hydrolysis) reveal energy barriers. For 2-O-β-linked analogs, stability assays in aqueous buffers (pH 4–7) at 25–37°C, monitored via HPLC, can quantify degradation kinetics and guide storage conditions .

Q. What strategies resolve contradictions in spectral data for structurally similar oligosaccharides?

  • Methodological Answer :

  • Comparative NMR : Use reference spectra of known analogs (e.g., β-lactose) to distinguish overlapping signals .
  • Isotopic Labeling : Incorporate ¹³C-glucose to track glycosidic bond stability via 2D NMR (HSQC, HMBC) .
  • High-Resolution MS : Differentiate isomers by exact mass (e.g., ±0.001 Da precision) and fragmentation patterns .

Q. How can enzymatic synthesis be scaled while maintaining yield and purity?

  • Methodological Answer :

  • Donor Substrate Optimization : Increase GDP-fucose concentration (e.g., 20–50 μM) and enzyme-to-substrate ratios .
  • Batch Reactors : Use Mn²⁺-stabilized enzymatic systems in stirred-tank reactors for multi-gram synthesis .
  • In-Line Monitoring : Couple HPLC-UV with real-time reaction tracking to terminate processes at peak yield .

Notes

  • Nomenclature : Avoid abbreviations (e.g., "2'-FL") and use IUPAC names exclusively .
  • Stereochemistry : Specify anomeric configurations (α/β) and glycosidic linkage positions (e.g., 1→2 vs. 1→4) in structural depictions .
  • Contradictions : Cross-validate spectral data with synthetic intermediates to resolve ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.